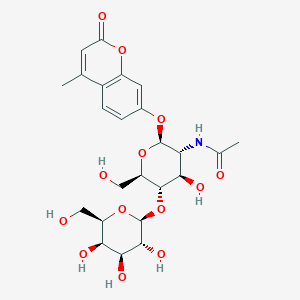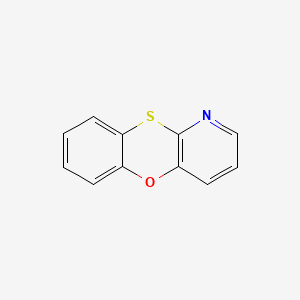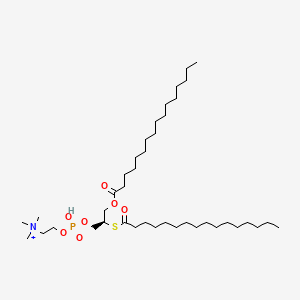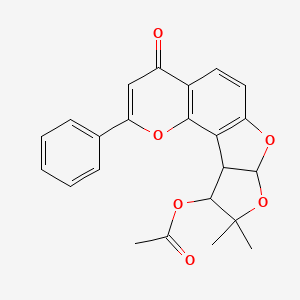
Semiglabrin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Semiglabrin is a natural product found in Tephrosia purpurea, Tephrosia, and other organisms with data available.
Scientific Research Applications
Isolation and Structural Identification
Semiglabrin, a flavone, was first isolated from Tephrosia semiglabra Sond. Its structure was determined to be a derivative of 2″′,2″′-dimethyl-3″′-hydroxy-tetrahydrofurano-[5″′, 4″′-b]-dihydrofurano[5″, 4″-h]flavone, identified through spectral evidence and chemical degradation reactions (Smalberger, Berg, & Vleggaar, 1973).
Biological Activity and Potential Uses
Semiglabrin, along with related compounds like pseudosemiglabrin, has been studied for its bioactivity. For instance, pseudosemiglabrin was identified as an inhibitor of human platelet aggregation, indicating potential therapeutic applications (Jonathan et al., 1990). Additionally, the root of Tephrosia apollinea, from which semiglabrin is derived, was analyzed for its complex 7-oxygenated-8-prenylflavones content, including semiglabrin and pseudosemiglabrin. This study aimed at understanding the stereochemistry and potential anticarcinogenic properties of these compounds, although no inhibitory mechanisms in the stages of carcinogenesis were found (Abou-Douh et al., 2005).
properties
Product Name |
Semiglabrin |
|---|---|
Molecular Formula |
C23H20O6 |
Molecular Weight |
392.4 g/mol |
IUPAC Name |
(14,14-dimethyl-6-oxo-4-phenyl-3,11,13-trioxatetracyclo[8.6.0.02,7.012,16]hexadeca-1(10),2(7),4,8-tetraen-15-yl) acetate |
InChI |
InChI=1S/C23H20O6/c1-12(24)26-21-19-18-16(28-22(19)29-23(21,2)3)10-9-14-15(25)11-17(27-20(14)18)13-7-5-4-6-8-13/h4-11,19,21-22H,1-3H3 |
InChI Key |
XTIQPKJOGKMOSY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1C2C(OC3=C2C4=C(C=C3)C(=O)C=C(O4)C5=CC=CC=C5)OC1(C)C |
synonyms |
pseudosemiglabrin pseudosemiglabrin, (7aalpha,10alpha,10aalpha)-(-)-isomer semiglabrin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



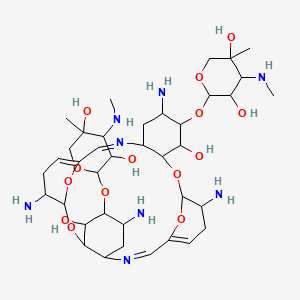
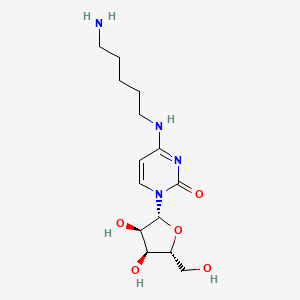
![[[(2R,3S,4R,5R)-5-(8-aminoimidazo[4,5-g]quinazolin-3-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B1211222.png)
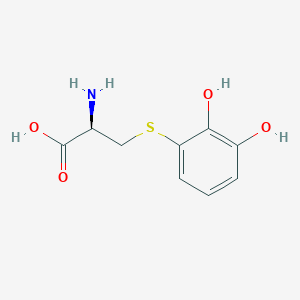
![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] (2S)-2-formamido-4-methylsulfanylbutanoate](/img/structure/B1211225.png)
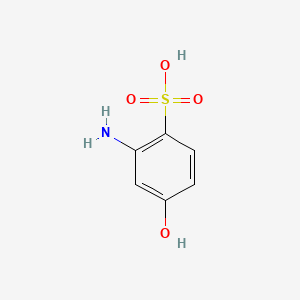
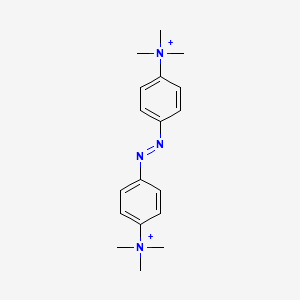
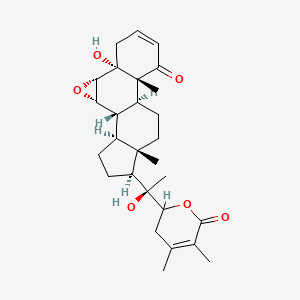
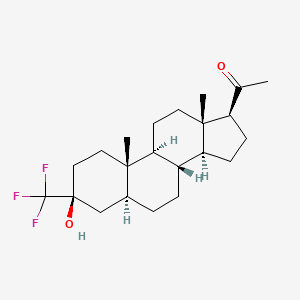
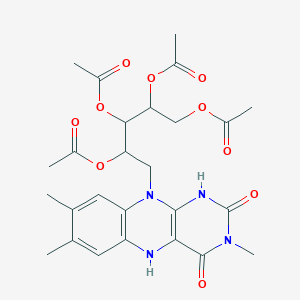
![3-[4-[4-(3-Ethyl-4-oxo-2-sulfanylidene-1,3-oxazolidin-5-ylidene)but-2-enylidene]quinolin-1-yl]propane-1-sulfonic acid](/img/structure/B1211236.png)
